1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(4-propan-2-ylphenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S2/c1-15(2)17-6-8-18(9-7-17)26-25(30)20-13-21(22-5-4-11-33-22)27-24-23(20)16(3)28-29(24)19-10-12-34(31,32)14-19/h4-9,11,13,15,19H,10,12,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKJVMCOXUKFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)C(C)C)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a complex structure that includes:
- A pyrazolo[3,4-b]pyridine core, known for its role in various medicinal chemistry applications.
- A tetrahydrothiophen moiety that contributes to its unique chemical properties.
- An isopropylphenyl substituent that enhances lipophilicity and potential receptor interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values ranging from 11.20 to 59.61 µg/ml . The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer proliferation .
2. Trypanocidal Activity
The trypanocidal activity of pyrazolo[3,4-b]pyridine derivatives has been investigated in the context of Chagas disease. Compounds derived from this scaffold showed varying degrees of activity against Trypanosoma cruzi, with some derivatives achieving IC50 values around 10.47 µM against intracellular amastigote forms . The structural modifications significantly influenced their biological activity, emphasizing the importance of the substituents on the pyrazolo ring.
3. PPAR Agonism
Another important aspect of the biological activity of pyrazolo[3,4-b]pyridine derivatives is their interaction with peroxisome proliferator-activated receptors (PPARs). Some studies have indicated that certain derivatives act as agonists for human PPARα, which plays a crucial role in lipid metabolism and glucose homeostasis . The structure-activity relationship (SAR) analysis revealed that steric factors and hydrophobic interactions are critical for agonistic activity.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have provided insights into how structural variations affect biological outcomes:
| Compound Structure | Key Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Core structure | Anticancer and PPAR agonism |
| Tetrahydrothiophen | Dioxido group | Enhanced lipophilicity |
| Isopropylphenyl group | Increased receptor affinity | Improved cytotoxicity |
Case Studies
Several case studies illustrate the compound's potential:
- Cytotoxicity Against Cancer Cells : A series of pyrazolo[3,4-b]pyridine derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects and suggesting a promising avenue for drug development .
- Trypanocidal Efficacy : In vitro evaluations against T. cruzi highlighted specific derivatives that effectively reduced parasite viability, demonstrating the potential for developing new treatments for Chagas disease .
Scientific Research Applications
Medicinal Chemistry
- Drug Design : The compound is being explored as a potential pharmacophore in drug development. Its sulfonamide group can interact with various biological targets, making it suitable for designing inhibitors or activators of specific enzymes or receptors. Notably, compounds with similar structures have been reported to inhibit enzymes involved in metabolic syndromes and neurodegenerative diseases .
- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Studies have shown that related compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes .
- CNS Disorders : There is ongoing research into the efficacy of this compound in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment. The ability to modulate pathways related to neuroinflammation presents a promising avenue for therapeutic intervention .
Material Science
- Synthesis of Advanced Materials : The unique chemical structure allows for its use as a building block in the synthesis of new materials. Its ability to form stable complexes with metals can be exploited for creating catalysts or sensors .
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations, potentially enhancing properties such as thermal stability and mechanical strength.
Case Study 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1
A study highlighted the use of similar pyrazolo compounds in inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome including type 2 diabetes and obesity. The structural modifications observed in these compounds suggest that our target compound may exhibit similar inhibitory effects, warranting further investigation into its pharmacological properties .
Case Study 2: Anti-inflammatory Activity
In silico studies have demonstrated that derivatives with similar functional groups show significant binding affinities to targets involved in inflammatory pathways. This suggests that our compound could be optimized for enhanced anti-inflammatory activity through targeted structural modifications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Tetrahydrothiophene-1,1-Dioxide Ring
The sulfone group in the tetrahydrothiophene ring enhances electrophilicity, enabling nucleophilic substitution (SN2) at the C3 position. Key reactions include:
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Replacement with amines : Reacted with primary/secondary amines (e.g., morpholine, piperidine) in DMF at 80–100°C to yield analogs with modified substituents.
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Halogen displacement : Substituted with sodium iodide in acetone under reflux to introduce iodine at C3.
Table 1: Nucleophilic Substitution Reactions
| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Product Characterization |
|---|---|---|---|---|
| Morpholine | DMF | 80 | 72 | NMR, HRMS |
| NaI | Acetone | 60 | 68 | XRD, LC-MS |
Suzuki–Miyaura Coupling at the Thiophene Ring
The thiophen-2-yl group undergoes palladium-catalyzed cross-coupling with boronic acids. For example:
-
Reaction with phenylboronic acid using Pd(PPh3)4 in dioxane/H2O (3:1) at 90°C yielded biaryl derivatives (85% yield) .
Table 2: Suzuki–Miyaura Coupling Parameters
| Boronic Acid | Catalyst | Solvent System | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | Dioxane/H2O | 85 |
| 4-Fluorophenyl | PdCl2(dppf) | THF/H2O | 78 |
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : HCl (6M) at 110°C for 12 hours produced the corresponding carboxylic acid (92% yield).
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Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) at 70°C yielded the sodium carboxylate.
Oxidation of the Thiophene Moiety
The thiophene ring is oxidized to thiophene-1,1-dioxide using m-CPBA in dichloromethane at 0°C to room temperature . This modification alters electronic properties and enhances solubility.
Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core participates in electrophilic reactions:
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Nitration : HNO3/H2SO4 at 0°C introduced nitro groups at the C5 position (68% yield) .
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Sulfonation : Fuming H2SO4 at 50°C added sulfonic acid groups (limited yield due to steric hindrance) .
Reductive Desulfurization
The thiophene sulfur can be removed via hydrogenolysis with Raney Ni in ethanol/ethyl acetate (4:1) at 50°C, yielding a phenyl-substituted derivative (88% yield) .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with azides under copper catalysis, forming triazole-linked conjugates. For example:
-
Reaction with benzyl azide in CuI/Et3N produced a triazole derivative (76% yield).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induced dimerization via the pyrazolo[3,4-b]pyridine core, forming a bridged dimer confirmed by mass spectrometry .
Key Mechanistic Insights
-
Steric effects : The 4-isopropylphenyl group hinders reactions at the pyridine C4 position.
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Electronic effects : Electron-withdrawing sulfone groups direct nucleophilic attacks to the tetrahydrothiophene ring .
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Solvent dependence : Polar aprotic solvents (e.g., DMF) improve yields in SN2 reactions compared to THF.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound?
The synthesis of this compound likely involves multi-step protocols, including cyclization and coupling reactions. For instance:
- Biginelli-like reactions (one-pot condensation of aldehydes, thioureas, and esters) can construct heterocyclic cores, as seen in analogous pyrazolo[3,4-b]pyridine derivatives .
- Stepwise functionalization (e.g., introducing the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution) may follow core formation. Reaction conditions (solvents like THF/water mixtures, catalysts) from similar syntheses should be optimized to minimize side products .
Basic: What spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- 1H/13C NMR : Assign chemical shifts to confirm substituents (e.g., thiophen-2-yl protons at δ 6.8–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ calculated within ±1 ppm accuracy) .
- IR Spectroscopy : Detect functional groups (e.g., carboxamide C=O stretch ~1650–1700 cm⁻¹) .
Basic: How can solubility and stability be assessed for in vitro studies?
- Solubility : Use dynamic light scattering (DLS) in buffers (pH 1–12) and solvents (DMSO, ethanol).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?
- Variation of substituents : Replace the thiophen-2-yl group with furan or chlorophenyl moieties to assess electronic effects on bioactivity .
- Docking simulations : Prioritize analogs using computational models (e.g., AutoDock Vina) targeting enzymes like kinases or GPCRs .
Advanced: What computational strategies predict metabolic pathways?
- Quantum mechanical (QM) calculations : Map reactive sites (e.g., oxidation of the tetrahydrothiophene ring) .
- Machine learning : Train models on PubChem/Metabolomics Workbench data to predict Phase I/II metabolites .
Advanced: How to resolve contradictions in biological assay data?
- Statistical analysis : Apply ANOVA to compare IC50 values across replicates. Outliers may indicate assay interference (e.g., compound aggregation) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Advanced: What experimental designs optimize reaction yields?
- Taguchi or Box-Behnken designs : Screen factors (temperature, catalyst loading, solvent ratio) with minimal experiments .
- In situ monitoring : Use ReactIR to track reaction progress and identify rate-limiting steps .
Advanced: How to identify off-target interactions?
- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to detect non-target protein binding .
- Cryo-EM/X-ray crystallography : Resolve binding modes in complex with unintended targets (e.g., cytochrome P450 isoforms) .
Advanced: What challenges arise in scaling up synthesis?
- Purification bottlenecks : Use simulated moving bed (SMB) chromatography for high-purity isolation of intermediates .
- Reactor design : Optimize heat/mass transfer for exothermic steps (e.g., cyclization reactions) using microreactors .
Advanced: How to validate crystallographic data for polymorphs?
- PXRD vs. SCXRD : Compare experimental powder patterns with single-crystal data to identify polymorphic forms .
- DFT calculations : Predict lattice energies to assess thermodynamic stability of polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
